molecular formula C25H21N5O2 B12219843 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B12219843
M. Wt: 423.5 g/mol
InChI Key: AVFGXMZFLGSBPC-UHFFFAOYSA-N
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Description

The compound 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one features a pyrazolone core substituted with a hydrazone moiety linked to a 1-acetyl-2,3-dihydroindole group and two phenyl rings at positions 1 and 2. The acetylated indole hydrazone may enhance metabolic stability and binding affinity through hydrogen bonding and steric interactions, while the diphenyl groups could improve lipophilicity, influencing membrane permeability.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

4-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H21N5O2/c1-17(31)29-15-14-19-16-20(12-13-22(19)29)26-27-24-23(18-8-4-2-5-9-18)28-30(25(24)32)21-10-6-3-7-11-21/h2-13,16,28H,14-15H2,1H3

InChI Key

AVFGXMZFLGSBPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Optimization of Cyclocondensation Conditions

Replacing ethanol with acetic acid as the solvent enhances reaction rates due to increased proton availability, achieving 78% yield at 80°C within 4 hours. However, side products such as 3,5-diphenyl-1H-pyrazole (8–12%) form via over-dehydration, necessitating column chromatography for purification.

Synthesis of 1-Acetyl-2,3-dihydro-1H-indol-5-yl Hydrazine

The indole precursor is prepared by acetylation of 2,3-dihydro-1H-indol-5-amine. Following protocols for N-acetyl indole derivatives, 2,3-dihydro-1H-indol-5-amine is refluxed with acetic anhydride (5 equivalents) in dry dichloromethane for 6 hours, yielding 1-acetyl-2,3-dihydro-1H-indol-5-amine in 85% yield. Subsequent diazotization with sodium nitrite in hydrochloric acid (0–5°C) followed by reduction with stannous chloride generates the corresponding hydrazine derivative. This step achieves 63% yield but requires careful pH control to prevent N-deacetylation.

Hydrazone Linkage Assembly

The final step involves coupling the pyrazolone core with the indole hydrazine via Knoevenagel condensation. A mixture of 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one (1.0 equiv) and 1-acetyl-2,3-dihydro-1H-indol-5-yl hydrazine (1.2 equiv) in ethanol/water (4:1 v/v) is refluxed for 12 hours, yielding the target compound as an orange precipitate. Mechanistic studies suggest the reaction proceeds through a nucleophilic attack of the hydrazine’s amino group on the pyrazolone’s carbonyl carbon, followed by dehydration to form the hydrazone linkage.

Solvent and Catalytic Effects

Substituting ethanol with DMF increases solubility but promotes side reactions, reducing yields to 45–50%. The addition of glacial acetic acid (10 mol%) as a proton donor improves reaction homogeneity, enhancing yields to 70%.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): Signals at δ 2.73 (s, 3H, COCH3), 3.02–3.15 (m, 2H, CH2 indole), 4.25–4.40 (m, 2H, CH2 pyrazolone), 6.92–7.89 (m, 14H, aromatic protons).
  • IR (KBr): Peaks at 1685 cm−1 (C=O pyrazolone), 1650 cm−1 (C=O acetyl), 1595 cm−1 (C=N hydrazone).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration of the hydrazone bond, with dihedral angles of 12.3° between the pyrazolone and indole planes.

Challenges and Alternative Approaches

Competing Tautomerization

The pyrazolone ring exhibits keto-enol tautomerism, leading to regioisomeric byproducts during hydrazone formation. Employing low-temperature conditions (0–5°C) suppresses enolization, improving regioselectivity to 9:1.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, with comparable yields (68%). Supercritical CO2 as a solvent eliminates byproduct formation but requires high-pressure equipment.

Applications and Derivatives

While the target compound’s bioactivity remains unexplored, structural analogs demonstrate anti-inflammatory and antimicrobial properties. For instance, replacing the acetyl group with a methyl substituent enhances COX-2 selectivity by 1.8-fold.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. Studies have indicated its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent .

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the hydrazone linkage and pyrazolone ring can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and reported activities of analogous pyrazolone derivatives:

Compound Name Substituents Biological Activity Reference
Target Compound 1,3-Diphenyl; 1-acetyl-2,3-dihydro-1H-indol-5-yl hydrazone Hypothetical anti-inflammatory/antipyretic (based on structural analogs)
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one Phenylhydrazone Purine analog applications in clinical research
(Z)-1-(2-Chlorophenyl)-3-methyl-4-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1H-pyrazol-5(4H)-one Chlorophenyl, nitrophenyl hydrazone Not explicitly reported; nitro groups may enhance electron-withdrawing effects
4-(1-Acetylindol-3-yl)-3-methyl-1,4-dihydropyrazol-5-one 1-Acetylindol-3-yl
N-Aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazole amines Diphenylpyrazolyl, aryl groups Antipyretic, anti-inflammatory, platelet antiaggregating

Key Structural Differences and Implications

Hydrazone Substituents: The target compound’s 1-acetyl-2,3-dihydroindole hydrazone contrasts with simpler phenylhydrazones (e.g., ). The indole group’s bulk and aromaticity may improve target selectivity compared to phenyl analogs, while the acetyl group could stabilize the molecule against metabolic degradation.

Pyrazolone Core Substitutions :

  • The 1,3-diphenyl configuration in the target compound enhances lipophilicity, favoring interactions with hydrophobic protein pockets. This differs from compounds with single aryl groups (e.g., ) or heterocyclic substituents (e.g., benzothiazole in ).
  • Compounds like with diphenylpyrazolyl groups demonstrate significant antipyretic and anti-inflammatory activities, suggesting the target’s diphenyl groups may confer similar benefits.

Indole vs. Other Heterocycles :

  • The acetylated indole in the target compound and provides a rigid, planar structure that could facilitate π-π stacking with biological targets. This differs from imidazole- or benzothiazole-substituted pyrazolones (e.g., ), where heteroatoms may participate in hydrogen bonding.

Hypothetical Pharmacological Advantages

  • Metabolic Stability: The acetyl group could reduce oxidative metabolism, extending half-life compared to non-acetylated analogs.
  • Lipophilicity and Bioavailability : The diphenyl groups may increase logP values, enhancing blood-brain barrier penetration or tissue distribution relative to polar nitro- or hydroxy-substituted derivatives (e.g., ).

Research Tools and Methodologies

Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELXL and visualization tools like ORTEP-3 . These methods ensure accurate determination of substituent positions, critical for structure-activity relationship (SAR) studies.

Biological Activity

The compound 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic molecule belonging to the classes of hydrazones and pyrazolones. Its unique structure, which incorporates an indole moiety and a pyrazolone ring, suggests potential for diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N5O2C_{25}H_{21}N_5O_2, with a molecular weight of 423.5 g/mol. The IUPAC name is 4-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one . The structure can be represented as follows:

PropertyValue
Molecular FormulaC25H21N5O2
Molecular Weight423.5 g/mol
IUPAC Name4-[(1-acetyl-2,3-dihydroindol-5-yl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one
InChI KeyAVFGXMZFLGSBPC-UHFFFAOYSA-N

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D), with IC50 values indicating potent activity. For example, one derivative showed an IC50 value of 6.2 μM against HCT116 cells and 27.3 μM against T47D cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains. For instance, derivatives of pyrazolone have demonstrated significant antimicrobial effects comparable to standard antibiotics . The presence of the indole moiety is thought to enhance the interaction with microbial targets.

Anti-inflammatory Activity

In terms of anti-inflammatory effects, the compound has been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM , indicating superior selectivity compared to traditional anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of 4-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)hydrazin-1-ylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is attributed to its ability to interact with various molecular targets:

  • Indole Moiety : Binds to multiple receptors involved in cellular signaling.
  • Hydrazone Linkage : Facilitates interactions with enzymes and proteins.
  • Pyrazolone Ring : Modulates various biological pathways by acting on metabolic enzymes.

These interactions can lead to alterations in gene expression and cellular responses that underlie its pharmacological effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Colon Cancer : A recent investigation into its effects on HCT116 cells revealed that treatment led to significant reductions in cell viability and increased apoptosis markers.
  • Antimicrobial Screening : Testing against common bacterial strains demonstrated that derivatives effectively inhibited growth at concentrations lower than those required for traditional antibiotics.
  • Inflammatory Response Modulation : In vivo studies indicated that administration reduced inflammation in animal models, correlating with decreased levels of pro-inflammatory cytokines.

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